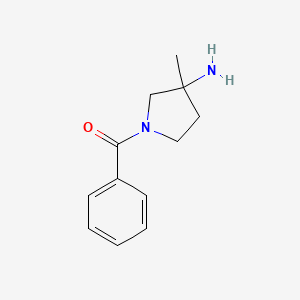
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group at the 4-position and a fluorophenylsulfonyl group at the 6-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form substituted pyrimidine derivatives.
Electrophilic Aromatic Substitution: The fluorophenylsulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used. The reactions are usually conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative, while electrophilic aromatic substitution with a nitrating agent would yield a nitro-substituted product.
Applications De Recherche Scientifique
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer, antiviral, and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists, helping to elucidate the mechanisms of various biological processes.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides, to improve crop yield and protect against pests and diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit the activity of kinases or proteases, thereby blocking signal transduction pathways involved in cell proliferation and survival. The fluorophenylsulfonyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-((4-methylphenyl)sulfonyl)pyrimidine
- 4-Chloro-6-((4-bromophenyl)sulfonyl)pyrimidine
- 4-Chloro-6-((4-nitrophenyl)sulfonyl)pyrimidine
Comparison
Compared to its analogs, 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s electronic properties, such as its electron-withdrawing ability, which can enhance its reactivity and binding affinity in biological systems. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C10H6ClFN2O2S |
|---|---|
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
4-chloro-6-(4-fluorophenyl)sulfonylpyrimidine |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-9-5-10(14-6-13-9)17(15,16)8-3-1-7(12)2-4-8/h1-6H |
Clé InChI |
AASFBAGMRDNEHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


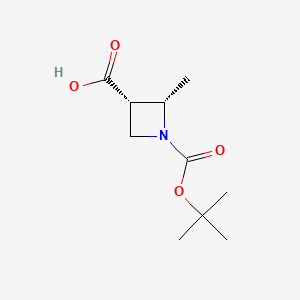
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)

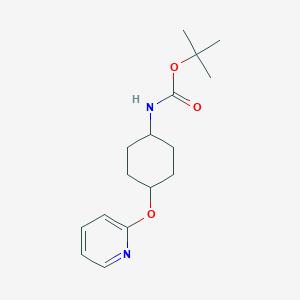
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)
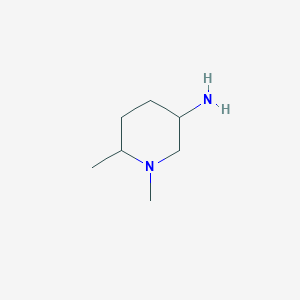

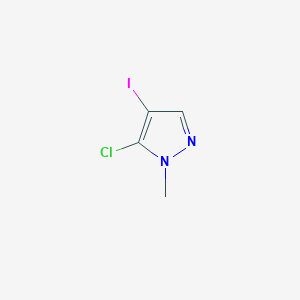
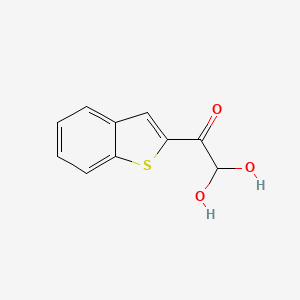
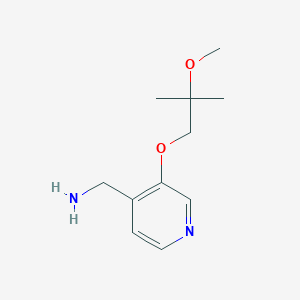

![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
